2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-(4-aminophenyl)-
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Overview
Description
2-(4-aminophenyl)-2H-naphtho[1,2-d]triazole-6,8-disulphonic acid is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminophenyl)-2H-naphtho[1,2-d]triazole-6,8-disulphonic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzenesulfonic acid with naphthalene-1,2-diamine under acidic conditions to form the triazole ring. The reaction is usually carried out in the presence of a strong acid like sulfuric acid, which acts as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-aminophenyl)-2H-naphtho[1,2-d]triazole-6,8-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or alcohols, are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(4-aminophenyl)-2H-naphtho[1,2-d]triazole-6,8-disulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-aminophenyl)-2H-naphtho[1,2-d]triazole-6,8-disulphonic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another triazole derivative with similar structural features but different properties.
1,2,4-Triazole: Known for its antifungal and anticancer activities.
Benzothiazole Derivatives: Share some structural similarities and are also used in medicinal chemistry.
Uniqueness
What sets 2-(4-aminophenyl)-2H-naphtho[1,2-d]triazole-6,8-disulphonic acid apart is its unique combination of the triazole ring with the naphthalene and sulfonic acid groups. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
63251-40-1 |
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Molecular Formula |
C16H12N4O6S2 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
2-(4-aminophenyl)benzo[e]benzotriazole-6,8-disulfonic acid |
InChI |
InChI=1S/C16H12N4O6S2/c17-9-1-3-10(4-2-9)20-18-14-6-5-12-13(16(14)19-20)7-11(27(21,22)23)8-15(12)28(24,25)26/h1-8H,17H2,(H,21,22,23)(H,24,25,26) |
InChI Key |
YEQGESKQWPUAHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)N2N=C3C=CC4=C(C3=N2)C=C(C=C4S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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